N-(5-叔丁基-2-甲基-3-呋喃甲酰基)蛋氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research on related compounds provides insights into possible synthetic pathways and mechanisms that may be applicable to N-(5-tert-butyl-2-methyl-3-furoyl)methionine. For instance, studies on methionine synthase highlight the complex biochemical reactions involved in methionine synthesis, including the transfer of a methyl group from methyltetrahydrofolate to homocysteine, which could inform synthetic strategies (Kumar & Kozlowski, 2013). Additionally, methods for protecting methionine's thioether in peptide synthesis could be relevant for synthesizing and manipulating N-(5-tert-butyl-2-methyl-3-furoyl)methionine without altering its sensitive functional groups (Bodanszky & Bednarek, 2009).

Molecular Structure Analysis

The structure of methionine and its derivatives has been a subject of extensive study. For instance, the crystal structure analysis of cobalamin-independent methionine synthase provides insights into the enzyme's complex structure, which may offer parallels to understanding the structural aspects of N-(5-tert-butyl-2-methyl-3-furoyl)methionine (Ferrer et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of methionine derivatives, including their involvement in various biochemical pathways, has been well-documented. The role of methionine in transmethylation reactions, for example, showcases its chemical versatility and reactivity, which could be extrapolated to understand the reactions involving N-(5-tert-butyl-2-methyl-3-furoyl)methionine (Sauter et al., 2013).

Physical Properties Analysis

The physical properties of methionine derivatives, such as solubility and stability, are crucial for their application in various fields. The study by Bodanszky and Bednarek on the protection of the thioether in methionine highlights the importance of understanding these properties for effective synthesis and application (Bodanszky & Bednarek, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other compounds, play a significant role in the application of methionine derivatives. The enzymatic activities involving methionine, such as its role in methylation reactions mediated by S-adenosylmethionine, provide a foundation for understanding the chemical behavior of complex derivatives like N-(5-tert-butyl-2-methyl-3-furoyl)methionine (Iwig & Booker, 2004).

科学研究应用

蛋氨酸作为合成中的前体

蛋氨酸作为合成其他氨基酸和化合物的关键前体。它转化为非对映异构体纯化合物,表明其在α-支链乙烯基甘氨酸和其他氨基酸的对映选择性合成中的用途。这展示了蛋氨酸在产生特定衍生物中的作用,这些衍生物在药物化学和合成中具有应用 (Weber 等人,1986).

蛋氨酸在抑制剂开发中

蛋氨酸衍生物用于酶抑制剂的开发。例如,源自蛋氨酸的化合物已被用作特定酶(如大鼠蛋氨酸腺苷转移酶)的有效抑制剂。这些发现对于开发针对特定代谢途径的治疗剂非常重要 (Kappler 等人,1987).

蛋氨酸和细胞生物化学

蛋氨酸在细胞生物化学中起着核心作用,参与甲基化、氨基丙基化和转硫途径。这一广泛作用支持了在抑郁症、痴呆症、肝病和骨关节炎等背景下的研究,突出了蛋氨酸广泛的治疗潜力 (Bottiglieri,2002).

蛋氨酸在含硫氨基酸概述中

蛋氨酸作为一种含硫氨基酸,具有独特的特性,使其在真核蛋白质合成中必不可少,并且容易受到氧化损伤。其代谢涉及活化为 S-腺苷蛋氨酸 (SAM),突出了其在甲基化反应中的关键作用以及作为各种生物合成途径中的前体 (Brosnan & Brosnan,2006).

蛋氨酸在 DNA 甲基化和炎症反应中

蛋氨酸还因其对巨噬细胞中 DNA 甲基化和炎症反应的影响而受到研究。已经发现它可以减弱脂多糖诱导的炎症反应,表明涉及 DNA 甲基化变化的机制。这项研究提供了营养与免疫学相互作用的见解,强调了氨基酸对免疫系统的调节作用 (Ji 等人,2019).

属性

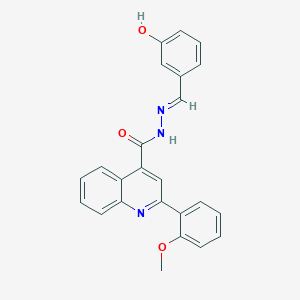

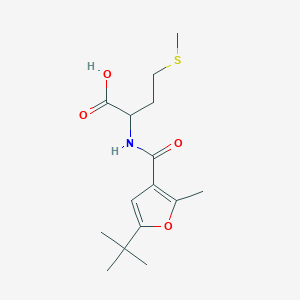

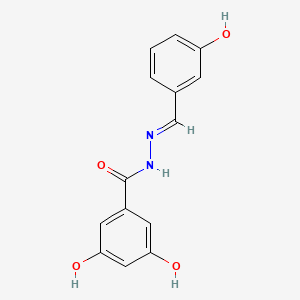

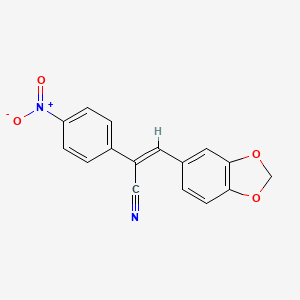

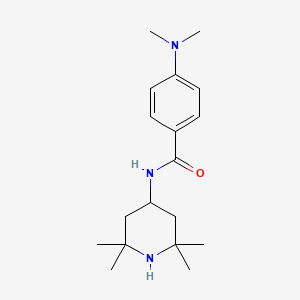

IUPAC Name |

2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-9-10(8-12(20-9)15(2,3)4)13(17)16-11(14(18)19)6-7-21-5/h8,11H,6-7H2,1-5H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGPUUAMVNMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)